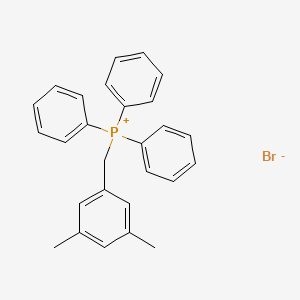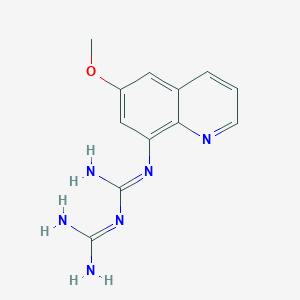
1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine
描述
1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a guanidine group linked to a methoxyquinoline moiety, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine typically involves the reaction of 6-methoxyquinoline with guanidine derivatives under controlled conditions. The reaction often requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions: 1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the guanidine group, leading to different functional derivatives.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed:
科学研究应用
1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The methoxyquinoline moiety plays a crucial role in its activity by facilitating binding to target molecules .
相似化合物的比较
N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine (Secaquine): Shares a similar quinoline structure but differs in the length and position of the diamine chain.
N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine: Another related compound with variations in the diamine linkage.
Uniqueness: 1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine stands out due to its specific guanidine group, which imparts unique chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
1-(diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c1-19-8-5-7-3-2-4-16-10(7)9(6-8)17-12(15)18-11(13)14/h2-6H,1H3,(H6,13,14,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPYVSMLYFRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



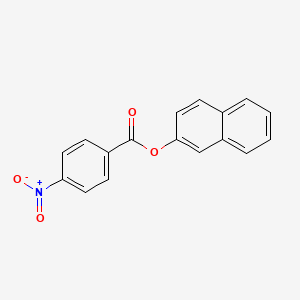

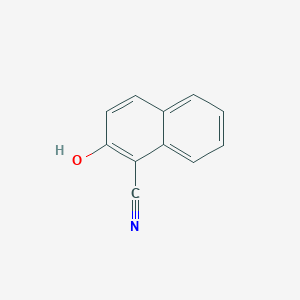
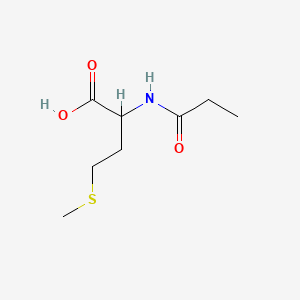
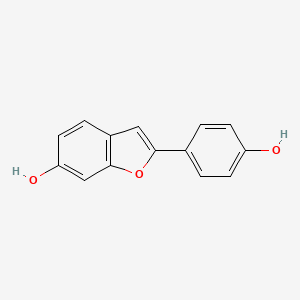
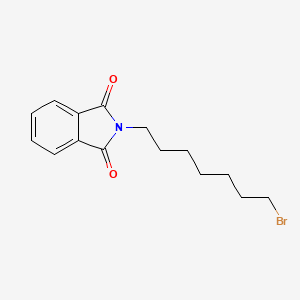
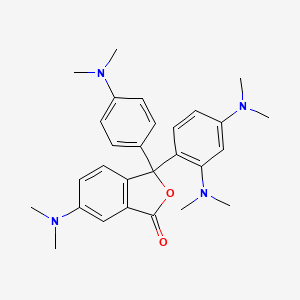

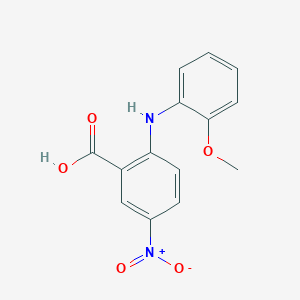
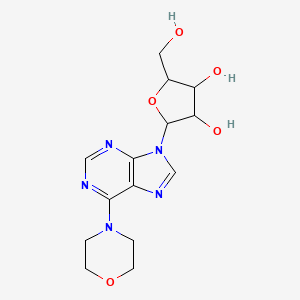
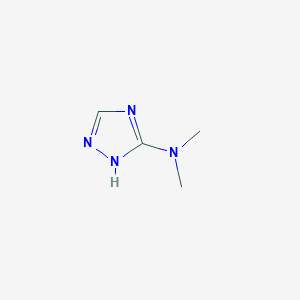
![3-methylene-1-oxaspiro[4.5]decan-2-one](/img/structure/B3053313.png)
